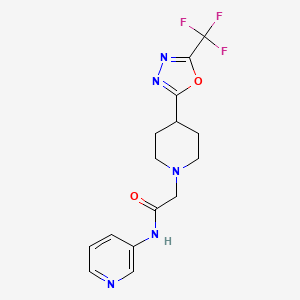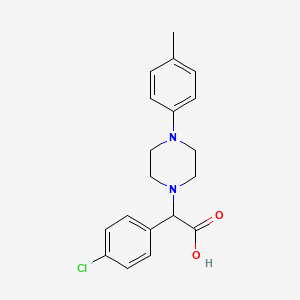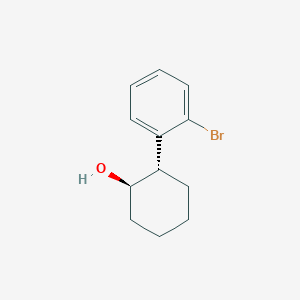
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its intriguing structure and potential applications in various scientific fields. This compound is characterized by the fusion of quinazoline and chromene moieties, making it a compound of interest for both chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with readily available starting materials such as 2-methyl-4-hydroxyquinazoline and 2-oxo-2H-chromene-3-carboxylic acid.
Condensation Reaction: : The quinazoline derivative is typically subjected to condensation reactions with substituted anilines under acidic or basic conditions to form the intermediate.
Cyclization and Functionalization: : Cyclization reactions, often involving dehydrating agents or catalysts, are used to form the fused quinazoline-chromene structure. Various functional groups are introduced through subsequent substitution reactions.
Purification: : The final compound is purified using techniques such as recrystallization, column chromatography, and HPLC to obtain the pure form.
Industrial Production Methods
Industrial production might involve optimized conditions using continuous flow reactors to enhance reaction efficiency and yield. The process also includes scaling up the synthesis while ensuring quality control and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at specific sites, leading to the formation of oxidized derivatives with altered properties.
Substitution: : Substitution reactions, especially nucleophilic substitutions, are common in modifying the compound to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, H₂O₂
Reducing Agents: : NaBH₄, LiAlH₄
Catalysts: : Pd/C, PtO₂
Solvents: : DMSO, THF, toluene
Major Products
The major products depend on the reaction type and conditions. For example, oxidation may yield quinazoline oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Explored as a lead compound in drug discovery, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action typically involves the interaction of the compound with specific molecular targets within cells. This can include:
Enzyme Inhibition: : Binding to enzyme active sites, thereby inhibiting their activity.
Signal Transduction Modulation: : Affecting pathways involved in cell signaling, growth, and apoptosis.
DNA Intercalation: : Inserting between DNA base pairs, potentially leading to alterations in gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide analogs
Flavone derivatives
Coumarin derivatives
Quinazoline derivatives
Uniqueness
This compound stands out due to the specific combination of the quinazoline and chromene moieties, which imparts unique biological and chemical properties. This uniqueness is not found in simpler analogs or derivatives, making it a valuable compound for specialized applications.
This compound’s intricate synthesis, diverse chemical reactivity, and broad range of applications underscore its significance in scientific research and industry.
Properties
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c1-15-13-18(29-16(2)27-22-9-5-4-8-19(22)25(29)31)11-12-21(15)28-24(30)20-14-17-7-3-6-10-23(17)33-26(20)32/h3-14H,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNGQGVGZSFULM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)



![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}furan-2-carboxamide](/img/structure/B2416012.png)


![2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2416015.png)
![3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416016.png)


![3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2416020.png)
![Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate](/img/structure/B2416022.png)
![8-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2416025.png)
